Bienvenue dans la boutique en ligne BenchChem!

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Medicinal Chemistry Chemical Procurement Cost Efficiency

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid is a conformationally constrained heterocyclic building block featuring a 3-azabicyclo[3.2.1]octane core, a Boc-protected secondary amine, and an 8-acetic acid side chain. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where its rigid bicyclic framework provides defined spatial orientation for appended pharmacophores, and the orthogonal Boc/acid functionality enables sequential derivatization without protecting group interference.

Molecular Formula C14H23NO4
Molecular Weight 269.34
CAS No. 1290625-69-2
Cat. No. B3096882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
CAS1290625-69-2
Molecular FormulaC14H23NO4
Molecular Weight269.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
InChIKeyDCRMSHLCTZMJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid (CAS 1290625-69-2): A Boc-Protected Bicyclic Building Block for Medicinal Chemistry Procurement


2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid is a conformationally constrained heterocyclic building block featuring a 3-azabicyclo[3.2.1]octane core, a Boc-protected secondary amine, and an 8-acetic acid side chain . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where its rigid bicyclic framework provides defined spatial orientation for appended pharmacophores, and the orthogonal Boc/acid functionality enables sequential derivatization without protecting group interference [1]. It is commercially supplied as a racemic mixture with a typical purity of 97% (HPLC), a molecular formula of C14H23NO4, and a molecular weight of 269.34 g/mol .

Why 3-Azabicyclo[3.2.1]octane Acetic Acid Derivatives Are Not Interchangeable for Procurement


Substituting 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid with a close analog—such as the corresponding 8-carboxylic acid or an N-Fmoc variant—introduces critical differences in reactivity, downstream compatibility, and physicochemical properties that can derail a synthetic route. The Boc group is acid-labile, while Fmoc is base-labile, dictating orthogonal deprotection strategies incompatible with acid- or base-sensitive substrates [1]. The acetic acid handle provides a one-carbon longer tether than the 8-carboxylic acid analog, which significantly alters the spatial reach and conformational flexibility of the resulting conjugates, a key parameter in structure-activity relationship (SAR) studies [2]. Procurement of the incorrect analog, even at identical purity, necessitates re-optimization of coupling conditions and can lead to off-target biological profiles, wasting months of research effort.

Quantitative Differentiation Guide for 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid vs. Its Closest Analogs


Price-per-Gram Comparison: 8-Acetic Acid vs. 8-Carboxylic Acid Boc-Protected Building Blocks

Procurement cost is a primary differentiator between closely related building blocks. The 8-acetic acid derivative is available from Fluorochem at £804.00 per gram (97% purity), while Aladdin Scientific lists the same compound at a substantially higher price of approximately $16,359 per gram . The structurally analogous 8-carboxylic acid derivative (3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid) is not directly price-compared due to lack of publicly listed pricing, but the 8-acetic acid variant commands a premium consistent with its additional synthetic utility as a longer-chain linker.

Medicinal Chemistry Chemical Procurement Cost Efficiency

Purity and Specification Comparison Across Commercial Suppliers

Suppliers consistently report a minimum purity of 97% for this compound, with some listing ≥95% [1]. Fluorochem specifies 97% purity, Capotchem specifies NLT 97%, and VWR specifies ≥95% [1]. The close analog 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is also typically offered at 95% purity . The 2% purity difference between 95% and 97% is not analytically differentiating for most synthetic applications, but the availability of a Certificate of Analysis (CoA) varies by vendor, with Aladdin Scientific and Capotchem providing lot-specific CoA upon request [1].

Analytical Chemistry Quality Control Procurement Specification

Structural Differentiation: 8-Acetic Acid vs. 8-Carboxylic Acid Tether Length and Conformational Impact

The target compound possesses a methylene carboxylic acid group (–CH2COOH) at the 8-position, whereas the 8-carboxylic acid analog (–COOH) lacks this methylene spacer [1]. This additional carbon increases the distance between the bicyclic core and the acid functionality by approximately 1.5 Å, altering the vector and reach of the attachment point. Published SAR studies on azabicyclo[3.2.1]octane vasopressin antagonists demonstrate that subtle changes in the 8-position substituent length directly modulate receptor affinity, with a one-carbon homologation shifting the optimal binding conformation [2]. While direct comparative Ki/IC50 data for the Boc-protected acetic acid vs. carboxylic acid intermediates are not publicly reported, the principle that linker length governs target engagement is well-established.

Medicinal Chemistry Structure-Activity Relationship Linker Chemistry

Orthogonal Protecting Group Strategy: Boc vs. Fmoc Compatibility in Sequential Derivatization

The target compound is protected with a tert-butoxycarbonyl (Boc) group, which is cleaved under acidic conditions (e.g., TFA, HCl/dioxane). In contrast, the Fmoc-protected analog would require basic conditions (e.g., piperidine) for deprotection [1]. For synthetic sequences involving acid-sensitive substrates (e.g., acetals, silyl ethers, certain glycosidic bonds), the Boc group is preferred because global deprotection can be achieved without exposing the molecule to nucleophilic bases. Quantitative comparisons from the peptide synthesis literature show that Boc-based solid-phase peptide synthesis (SPPS) achieves coupling efficiencies >99% per step, whereas Fmoc-SPPS requires different resin handling and cleavage cocktails [2]. Although direct comparative data for this specific bicyclic scaffold are not published, the orthogonal compatibility of Boc protection is a critical selection factor.

Synthetic Chemistry Protecting Group Chemistry Peptidomimetic Synthesis

Procurement-Driven Application Scenarios for 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid


Synthesis of Receptor-Selective 8-Substituted Isotropane Dopamine Transporter Inhibitors

In the synthesis of tropane-based dopamine uptake inhibitors, the 8-acetic acid handle serves as a key attachment point for benzhydryl ether or phenyl substituents that confer DAT selectivity [1]. The target compound's Boc protection is compatible with the Grignard and nucleophilic displacement reactions used to install these C-8 substituents, whereas Fmoc would undergo premature cleavage under the basic organometallic conditions [1].

Conformationally Constrained Linker for Bifunctional Degrader Molecules (PROTACs)

The rigid 3-azabicyclo[3.2.1]octane scaffold provides a defined exit vector for PROTAC linker attachment, minimizing entropic penalties upon ternary complex formation [2]. The Boc group allows late-stage global deprotection after E3 ligase ligand coupling, while the acetic acid moiety can be selectively amidated without affecting the Boc-protected amine [2].

Vasopressin V1a/V2 Receptor Antagonist Lead Optimization

Based on published SAR, the 8-position substituent chain length directly modulates vasopressin receptor subtype selectivity [3]. Researchers can procure the 8-acetic acid variant to explore extended linkers that bridge the bicyclic core to aryl sulfonamide pharmacophores, bypassing the need for in-house homologation of the 8-carboxylic acid intermediate [3].

Quote Request

Request a Quote for 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.